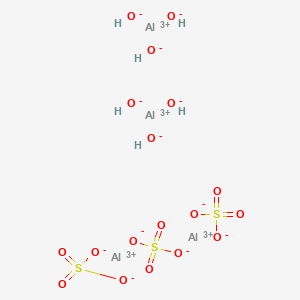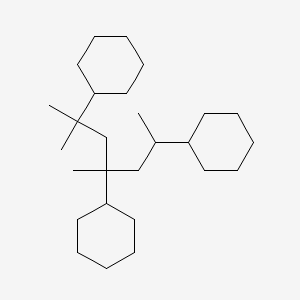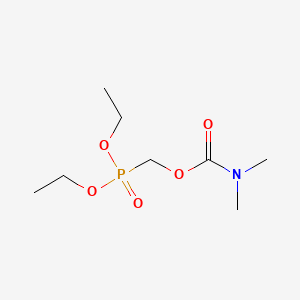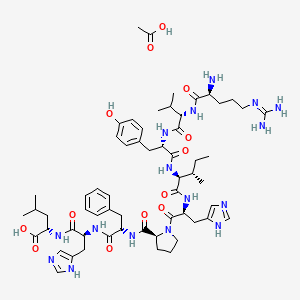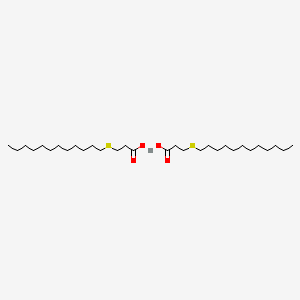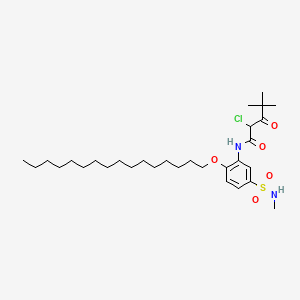
2-Chloro-N-(2-(hexadecyloxy)-5-((methylamino)sulphonyl)phenyl)-4,4-dimethyl-3-oxovaleramide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-[2-(hexadecyloxy)-5-[(methylamino)sulfonyl]phenyl]-4,4-dimethyl-3-oxovaleramide is a complex organic compound that features a variety of functional groups, including a chloro group, a hexadecyloxy group, a methylamino sulfonyl group, and a dimethyl oxovaleramide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(hexadecyloxy)-5-[(methylamino)sulfonyl]phenyl]-4,4-dimethyl-3-oxovaleramide typically involves multiple steps, each requiring specific reagents and conditions. One common approach is to start with the preparation of the core phenyl structure, followed by the introduction of the hexadecyloxy group through an etherification reaction. The chloro group can be introduced via a halogenation reaction, while the methylamino sulfonyl group is typically added through a sulfonamide formation reaction. The final step involves the formation of the dimethyl oxovaleramide moiety through an amide coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential to maintain consistent reaction conditions and minimize the risk of side reactions.
化学反应分析
Types of Reactions
2-Chloro-N-[2-(hexadecyloxy)-5-[(methylamino)sulfonyl]phenyl]-4,4-dimethyl-3-oxovaleramide can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce the oxidation state of certain atoms.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and a suitable solvent, such as dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions would result in the replacement of the chloro group with the nucleophile used.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug discovery and development.
Medicine: The compound’s potential biological activity could be harnessed for therapeutic purposes, such as targeting specific enzymes or receptors.
Industry: Its chemical properties may make it useful in the production of specialty chemicals or as a component in advanced materials.
作用机制
The mechanism by which 2-chloro-N-[2-(hexadecyloxy)-5-[(methylamino)sulfonyl]phenyl]-4,4-dimethyl-3-oxovaleramide exerts its effects depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes or receptors, altering their activity or function. The pathways involved may include signal transduction cascades, metabolic pathways, or gene expression regulation.
相似化合物的比较
Similar Compounds
2-Chloro-N-[2-(hexadecyloxy)-5-[(methylamino)sulfonyl]phenyl]-4,4-dimethyl-3-oxovaleramide: shares structural similarities with other sulfonamide-containing compounds, such as sulfanilamide and sulfamethoxazole.
Hexadecyloxy derivatives: Compounds with similar long-chain alkoxy groups, such as hexadecyloxybenzene, may exhibit comparable physical properties.
Uniqueness
The uniqueness of 2-chloro-N-[2-(hexadecyloxy)-5-[(methylamino)sulfonyl]phenyl]-4,4-dimethyl-3-oxovaleramide lies in its combination of functional groups, which confer specific chemical and biological properties
属性
CAS 编号 |
58202-07-6 |
|---|---|
分子式 |
C30H51ClN2O5S |
分子量 |
587.3 g/mol |
IUPAC 名称 |
2-chloro-N-[2-hexadecoxy-5-(methylsulfamoyl)phenyl]-4,4-dimethyl-3-oxopentanamide |
InChI |
InChI=1S/C30H51ClN2O5S/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-38-26-21-20-24(39(36,37)32-5)23-25(26)33-29(35)27(31)28(34)30(2,3)4/h20-21,23,27,32H,6-19,22H2,1-5H3,(H,33,35) |
InChI 键 |
SJAQFWWPZHJRPU-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)S(=O)(=O)NC)NC(=O)C(C(=O)C(C)(C)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2,3,4,5,6-Pentachlorophenyl) 2-[[2-[(4-methylphenyl)sulfonylamino]acetyl]amino]acetate](/img/structure/B13750808.png)



![4-Hydroxy-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B13750845.png)
![Methyl N-[5-(acetylamino)-4-[(2,4-dinitrophenyl)azo]-2-methoxyphenyl]-N-(3-methoxy-3-oxopropyl)-beta-alaninate](/img/structure/B13750847.png)
![4-Hydroxy-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B13750852.png)
